(R)-(+)-Bupivacaine hydrochloride

Description

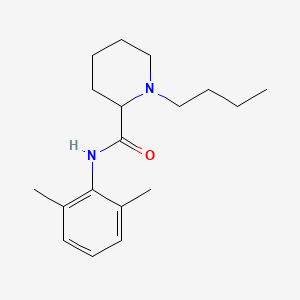

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022703 | |

| Record name | Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38396-39-3, 2180-92-9 | |

| Record name | Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38396-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038396393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8335394RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107-108 °C, 107.5 to 108 °C, 107 - 108 °C | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(R)-(+)-Bupivacaine Hydrochloride: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Bupivacaine, the dextrorotatory enantiomer of bupivacaine, is a long-acting local anesthetic of the amide class. While clinically effective, its use is associated with a higher risk of cardiotoxicity compared to its levorotatory counterpart, levobupivacaine. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological and toxicological profile of (R)-(+)-bupivacaine hydrochloride. We will dissect its interactions with key ion channels, delineate the affected signaling pathways, and present quantitative data and experimental methodologies to offer a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for (R)-(+)-bupivacaine, like all local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2][3] By binding to the intracellular portion of these channels, it inhibits the influx of sodium ions, a critical step for the depolarization of the neuronal membrane.[2][4] This action effectively increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and ultimately prevents the transmission of pain signals.[5][6]

(R)-(+)-Bupivacaine exhibits a state-dependent affinity for VGSCs, binding with higher affinity to the open and inactivated states of the channel compared to the resting state.[7][8] This characteristic contributes to its potent anesthetic effect. The stereoselectivity of bupivacaine's interaction with sodium channels is a crucial determinant of its toxicity profile.[7][9]

Stereoselective Interactions with Cardiac Sodium Channels (NaV1.5)

Accidental intravascular injection of bupivacaine can lead to severe cardiac arrhythmias and depression.[7] This cardiotoxicity is primarily attributed to the blockade of cardiac sodium channels (NaV1.5) and is more pronounced with the (R)-(+)-enantiomer.[7][9] Studies have demonstrated that (R)-(+)-bupivacaine interacts more potently and rapidly with the inactivated state of cardiac sodium channels compared to (S)-(-)-bupivacaine.[7][9] This enhanced blockade of the inactivated state during the cardiac action potential plateau is a key factor in its increased cardiotoxicity.[9] Both enantiomers also demonstrate high-affinity binding to the open or activated state of the channel, though this interaction does not show significant stereoselectivity.[9]

Interaction with Other Ion Channels

Beyond its primary action on sodium channels, (R)-(+)-bupivacaine interacts with a variety of other ion channels, which contributes to both its therapeutic and adverse effects.

Potassium Channels

Bupivacaine has been shown to be an effective blocker of several types of potassium channels, an action that can contribute to its cardiotoxicity.[10] The blockade of potassium channels can lead to an increase in the action potential duration in cardiac myocytes.[10]

(R)-(+)-bupivacaine demonstrates stereoselective inhibition of certain potassium channels. For instance, the block of flicker K+ channels in peripheral nerves exhibits a high degree of stereoselectivity, with the (R)-(+)-enantiomer being significantly more potent.[11] Bupivacaine also inhibits tandem pore domain baseline potassium channels (TASK channels), which can lead to depolarization of the resting membrane potential.[12] Furthermore, it has been shown to inhibit human neuronal Kv3 channels, which may play a role in its neuroexcitatory side effects.[13][14] The blockade of small-conductance calcium-activated potassium type 2 (SK2) channels is another identified action of bupivacaine.[15]

Calcium Channels

Bupivacaine can inhibit both L-type and T-type calcium channels. The inhibition of L-type calcium channels in ventricular cardiomyocytes appears to involve a predisposition of the channels to the inactivated state.[16] The involvement of T-type calcium channels in bupivacaine-induced neurotoxicity has also been suggested, with antagonists of these channels showing a protective effect against cell death.[17] High-voltage-activated calcium currents in dorsal horn neurons are also significantly reduced by bupivacaine.[18]

Effects on Intracellular Calcium Regulation

(R)-(+)-Bupivacaine can modulate intracellular calcium concentrations, a mechanism implicated in its myotoxicity.[19] Bupivacaine has been shown to cause calcium release from the sarcoplasmic reticulum in skeletal muscle fibers while simultaneously inhibiting its reuptake.[19] Interestingly, the (S)-enantiomer appears to be more potent in altering intracellular calcium regulation than the (R)-enantiomer.[19]

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of bupivacaine enantiomers with various ion channels.

| Ion Channel | Preparation | Parameter | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Racemic Bupivacaine | Reference |

| Cardiac Sodium Channel (INa) | Guinea Pig Ventricular Myocytes | Tonic Block (10 µmol/L) | 6% | 8% | - | [7] |

| Cardiac Sodium Channel (INa) | Guinea Pig Ventricular Myocytes | Inhibition during long depolarization (10 µmol/L) | 72 ± 2% | 58 ± 3% | - | [7] |

| Cardiac Sodium Channel (INa) | Guinea Pig Ventricular Myocytes | Apparent Affinity (Activated/Open State) | 3.3 µmol/L | 4.3 µmol/L | - | [9] |

| Neuronal Sodium Channels (veratridine-induced 22Na+ influx) | Cultured Bovine Adrenal Chromaffin Cells | IC50 | 2.8 µM | 17.3 µM | 6.8 µM | [20] |

| Flicker K+ Channel | Amphibian Peripheral Nerve Fibers | IC50 | 0.15 ± 0.02 µM | 11 ± 1 µM | - | [11] |

| Na+ Channel (Tonic Block) | Amphibian Peripheral Nerve Fibers | IC50 | 29 ± 3 µM | 44 ± 3 µM | - | [11] |

| TASK Potassium Channel | Xenopus laevis Oocytes | IC50 | - | 53 µM (as Ropivacaine) | 41 µM | [12] |

| Kv3 Potassium Channel | SH-SY5Y Human Neuroblastoma Cells | IC50 (Conductance Block) | - | - | 57 µM | [13] |

| SK2 Channel | Human Embryonic Kidney 293 Cells | IC50 | - | - | 16.5 µM | [15] |

Experimental Protocols

The primary experimental technique cited for elucidating the mechanism of action of bupivacaine on ion channels is the whole-cell patch-clamp technique .[7][8][11][16]

General Whole-Cell Patch-Clamp Protocol

-

Cell Preparation: Enzymatically disperse cardiomyocytes or neurons, or use cultured cell lines (e.g., SH-SY5Y, HEK-293) expressing the channel of interest.[16][21]

-

Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.[22]

-

Solutions:

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette tip and the cell membrane.[21]

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.[21]

-

Voltage-Clamp Protocol:

-

Hold the cell at a specific holding potential (e.g., -80 mV).

-

Apply a series of voltage steps (depolarizing and hyperpolarizing) to elicit and measure ionic currents through the channels of interest.

-

Specific protocols are used to study different channel states (resting, open, inactivated). For example, to study the inactivated state, a long depolarizing prepulse is used.

-

-

Drug Application: Bupivacaine hydrochloride is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis: Record and analyze the changes in ionic currents in the presence and absence of the drug to determine parameters like IC50, and effects on channel kinetics.

Visualizations

Signaling Pathways and Mechanisms

References

- 1. Bupivacaine hydrochloride: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 3. Bupivacaine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. ahajournals.org [ahajournals.org]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bupivacaine is an effective potassium channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bupivacaine inhibits human neuronal Kv3 channels in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bupivacaine inhibition of L-type calcium current in ventricular cardiomyocytes of hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Effects of bupivacaine and ropivacaine on high-voltage-activated calcium currents of the dorsal horn neurons in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Patch Clamp Protocol [labome.com]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

Stereospecific synthesis of (R)-(+)-Bupivacaine HCl

An In-depth Technical Guide to the Stereospecific Synthesis of (R)-(+)-Bupivacaine HCl

Introduction

Bupivacaine, 1-butyl-N-(2,6-dimethylphenyl)-piperidine-2-carboxamide, is a widely used local anesthetic known for its long duration of action. It possesses a chiral center at the 2-position of the piperidine ring, and thus exists as two enantiomers: (S)-(-)-Bupivacaine (Levobupivacaine) and (R)-(+)-Bupivacaine (Dextrobupivacaine). Clinical and preclinical studies have demonstrated stereoselectivity in both its anesthetic effects and its toxicity. The (R)-(+)-enantiomer is associated with a higher risk of cardiotoxicity and central nervous system toxicity compared to the (S)-(-)-enantiomer.[1][2] Consequently, the development of stereospecific synthetic routes to isolate the desired enantiomer is of significant pharmaceutical importance.

This technical guide provides a detailed overview of the primary methodologies for the stereospecific synthesis of (R)-(+)-Bupivacaine HCl, focusing on chiral resolution of the racemic mixture, which is a common industrial approach. An alternative asymmetric synthesis pathway is also discussed. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Synthetic Strategies

The production of enantiomerically pure (R)-(+)-Bupivacaine HCl can be broadly approached via two distinct strategies:

-

Chiral Resolution of Racemic Bupivacaine : This is the most frequently documented method. It involves the synthesis of racemic bupivacaine followed by separation of the enantiomers using a chiral resolving agent. The resolving agent forms diastereomeric salts with the bupivacaine enantiomers, which exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then isolated and converted back to the free base, which is subsequently salified to yield the hydrochloride salt.

-

Asymmetric Synthesis : This approach involves building the chiral molecule from an achiral starting material or a simpler chiral precursor, using a stereoselective reaction to establish the correct stereochemistry at the chiral center. A common strategy involves starting with enantiomerically pure (R)-pipecolic acid.

Primary Pathway: Chiral Resolution

This section details the synthesis of racemic bupivacaine followed by its resolution to obtain the (R)-(+)-enantiomer.

Logical Workflow for Chiral Resolution

Caption: Workflow for the synthesis of (R)-(+)-Bupivacaine HCl via chiral resolution.

Experimental Protocols

Part 1: Synthesis of Racemic Bupivacaine

This procedure starts with N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.

-

N-Alkylation Reaction :

-

Dissolve N-(2,6-dimethylphenyl)-2-piperidinecarboxamide as the starting material in a suitable solvent such as toluene.[3]

-

Add a deacidification agent (e.g., potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and n-butyl bromide.[3] The amount of n-butyl bromide is typically 1.1 to 1.3 molar equivalents relative to the starting material.[3]

-

Heat the reaction mixture to 80-85 °C and maintain for 5-10 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. The resulting filtrate contains the racemic bupivacaine free base.[3]

-

Part 2: Chiral Resolution of Racemic Bupivacaine

This protocol is adapted from a patented method for resolving bupivacaine enantiomers.[4]

-

Selective Precipitation of Diastereomeric Salts :

-

Dissolve the racemic bupivacaine free base in a suitable solvent mixture. The molar relationship between the bupivacaine free base and the resolving agent, such as (R,R)-tartaric acid, can range from 1:0.6 to 1:1.2.[4]

-

Maintain the reaction mixture at a temperature between 15 °C and 30 °C.[4]

-

Allow the selective precipitation of the (R)-Bupivacaine-(R,R)-tartrate salt to occur over a period of 4 to 10 hours.[4]

-

Filter the mixture to isolate the precipitated diastereomeric salt. The mother liquor will be enriched with the (S)-enantiomer.

-

Part 3: Isolation and Purification of (R)-(+)-Bupivacaine Free Base

-

Liberation of the Free Base :

-

Treat the isolated (R)-Bupivacaine-(R,R)-tartrate salt with an aqueous base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the (R)-bupivacaine free base.

-

-

Purification :

-

Recrystallize the obtained crude (R)-bupivacaine free base from a suitable solvent like hot isopropanol to achieve high enantiomeric purity.[4]

-

For example, 27 g of enriched dextrobupivacaine free base can be recrystallized from 135 mL of hot isopropanol to yield 23.3 g of pure dextrobupivacaine.[4]

-

Part 4: Synthesis of (R)-(+)-Bupivacaine HCl

-

Salt Formation :

-

Dissolve the purified (R)-(+)-Bupivacaine free base (e.g., 23.3 g) in hot isopropanol (e.g., 125 mL).[4]

-

Add concentrated hydrochloric acid (e.g., 8.8 mL) to the solution.[4]

-

Cool the solution to room temperature and then further cool to between 4 °C and 6 °C for two hours to induce crystallization.[4]

-

Filter the mixture under vacuum. The collected solid can be washed with a small amount of cold acetone.[4]

-

Dry the solid in an oven to yield the final product, (R)-(+)-Bupivacaine HCl.[4]

-

Alternative Pathway: Asymmetric Synthesis

An alternative to chiral resolution is the direct asymmetric synthesis, often starting from an enantiopure building block. The key intermediate for this route is (R)-pipecolic acid.

Synthetic Pathway for Asymmetric Synthesis

Caption: A representative asymmetric synthesis pathway for (R)-(+)-Bupivacaine HCl.

Conceptual Experimental Protocol

-

Activation of (R)-Pipecolic Acid : The carboxylic acid group of (R)-pipecolic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5]

-

Amidation : The activated (R)-pipecolic acid derivative is reacted with 2,6-dimethylaniline to form the amide (R)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.[5] This reaction directly establishes the desired stereochemistry in the precursor molecule.

-

N-Alkylation : The secondary amine of the piperidine ring is alkylated with a butyl group, typically using n-butyl bromide in the presence of a base, to yield (R)-(+)-Bupivacaine free base.[5]

-

Salt Formation : The final free base is converted to its hydrochloride salt by treatment with hydrochloric acid, as described in the previous section.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis and characterization of (R)-(+)-Bupivacaine and its hydrochloride salt.

Table 1: Yield and Purity Data for (R)-(+)-Bupivacaine HCl Synthesis via Resolution

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Recrystallization | Pure Dextrobupivacaine Free Base | 86.3% | >99.5% | [4] |

| Salt Formation | Dextrobupivacaine HCl | 93.1% | >99.5% |[4] |

Yields are calculated based on the specific examples cited in the reference.

Table 2: Physicochemical Properties of (R)-(+)-Bupivacaine and its HCl Salt

| Compound | Melting Point (°C) | Specific Rotation [α]D25 | Conditions for Rotation | Reference |

|---|---|---|---|---|

| Dextrobupivacaine Free Base | 135-137 | +80° | c=2, MeOH | [4] |

| Dextrobupivacaine HCl | 247-250 | +12° | c=2, H₂O |[4] |

Characterization

The enantiomeric purity and identity of (R)-(+)-Bupivacaine HCl are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC methods are employed to separate and quantify the enantiomers, allowing for the determination of enantiomeric excess.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound and its intermediates. Chiral solvating agents can be used in ¹H NMR to directly determine enantiomeric purity.[8][9]

-

Polarimetry : The specific optical rotation is measured to confirm the identity of the enantiomer.[4]

-

Mass Spectrometry (MS) : Used to confirm the molecular weight of the synthesized compounds.[9]

-

Melting Point Analysis : The melting point is a key physical property used to assess the purity of the crystalline solid product.[4]

Conclusion

The stereospecific synthesis of (R)-(+)-Bupivacaine HCl is a critical process for providing a safer anesthetic agent. The most established industrial method relies on the efficient chiral resolution of racemic bupivacaine using a suitable resolving agent like tartaric acid. This method has been shown to produce the target enantiomer with high yield and excellent enantiomeric purity (>99.5% ee).[4] Asymmetric synthesis routes starting from chiral precursors like (R)-pipecolic acid offer a more direct approach, avoiding the loss of 50% of the material as the unwanted enantiomer, and continue to be an area of active research for process optimization. Rigorous analytical characterization is essential at each stage to ensure the purity and stereochemical integrity of the final active pharmaceutical ingredient.

References

- 1. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extradural S(-)-bupivacaine: comparison with racemic RS-bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN106117118A - A kind of preparation technology of bupivacaine hydrochloride - Google Patents [patents.google.com]

- 4. US20040024021A1 - Bupivacaine enantiomers and levobupivacaine - Google Patents [patents.google.com]

- 5. (-)-Bupivacaine hydrochloride, Levobupivacaine hydrochloride, Chirocaine-药物合成数据库 [drugfuture.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct enantiomeric purity determination of the chiral anesthetic drug bupivacaine by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(R)-(+)-Bupivacaine versus S-(-)-Bupivacaine pharmacology

An In-depth Technical Guide to the Comparative Pharmacology of (R)-(+)-Bupivacaine and S-(-)-Bupivacaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupivacaine, a potent, long-acting local anesthetic, is a chiral molecule that exists as two enantiomers: (R)-(+)-bupivacaine (dextrobupivacaine) and S-(-)-bupivacaine (levobupivacaine). While the racemic mixture has been a clinical mainstay for decades, extensive research has demonstrated significant pharmacological differences between the two enantiomers, particularly concerning their toxicity profiles. This technical guide provides a comprehensive comparison of the pharmacology of (R)-(+)-bupivacaine and S-(-)-bupivacaine, focusing on their pharmacokinetics, pharmacodynamics, and toxicology. Detailed experimental protocols for key preclinical assessments are provided, along with quantitative data summarized in comparative tables and visualizations of relevant biological pathways and experimental workflows.

Introduction

Bupivacaine is an amide-type local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] Its prolonged duration of action makes it a valuable clinical tool. Bupivacaine is commercially available as a racemic mixture, which contains equal amounts of its two stereoisomers, (R)-(+)- and S-(-)-bupivacaine.[2] These enantiomers, while having identical chemical formulas, exhibit distinct three-dimensional arrangements that lead to significant differences in their interactions with biological targets, resulting in varied pharmacological and toxicological profiles.[3]

The primary driver for the development of the pure S-(-)-enantiomer, levobupivacaine, was the observation of severe cardiotoxicity associated with the racemic mixture, which was disproportionately attributed to the (R)-(+)-enantiomer.[4][5] This guide delves into the core pharmacological differences between these two molecules, providing the technical details necessary for researchers and drug development professionals to understand their distinct properties.

Comparative Pharmacology

Pharmacodynamics

The primary mechanism of action for both enantiomers is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and propagation of nerve impulses.[1]

Potency and Nerve Block Characteristics:

In many clinical scenarios, S-(-)-bupivacaine and racemic bupivacaine demonstrate comparable efficacy in producing sensory and motor blockade.[6] However, some studies suggest that S-(-)-bupivacaine may produce a less intense and shorter-duration motor block compared to the sensory block, a characteristic that can be advantageous for postoperative analgesia where mobility is desired.[7] In vitro studies on isolated nerves have shown stereoselectivity in sodium channel blockade. For instance, competitive batrachotoxin displacement assays revealed a stereopotency ratio of R:S = 3:1.[8] However, in vivo studies of nerve block often show a more modest stereopotency, with some research indicating that S-(-)-bupivacaine is effectively equipotent to racemic bupivacaine for sciatic nerve block in rats.[8][9]

Pharmacokinetics

The systemic disposition of bupivacaine enantiomers is stereoselective.[10]

Protein Binding: Bupivacaine is highly protein-bound in plasma, primarily to alpha-1-acid glycoprotein (AAG).[11] S-(-)-bupivacaine exhibits a higher degree of protein binding than (R)-(+)-bupivacaine.[11][12] The free fraction of (R)-(+)-bupivacaine is greater than that of S-(-)-bupivacaine, meaning a larger proportion of the R-enantiomer is unbound and available to exert its pharmacological and toxicological effects.[12]

Distribution and Clearance: (R)-(+)-bupivacaine generally has a larger volume of distribution at steady state and a higher plasma clearance compared to S-(-)-bupivacaine.[12][13] Consequently, the terminal half-life of (R)-(+)-bupivacaine is typically longer than that of S-(-)-bupivacaine.[12]

Toxicology

The most significant and clinically relevant difference between the bupivacaine enantiomers lies in their toxicity profiles.

Cardiotoxicity: (R)-(+)-bupivacaine is significantly more cardiotoxic than S-(-)-bupivacaine.[14][15] This increased toxicity is attributed to a more potent and prolonged blockade of cardiac sodium channels by the R-enantiomer.[15] (R)-(+)-bupivacaine interacts more strongly with the inactivated state of cardiac sodium channels, leading to a greater propensity for arrhythmias and myocardial depression.[14][16] Animal studies have shown that the lethal dose of racemic bupivacaine is lower than that of levobupivacaine.[14]

Neurotoxicity: While both enantiomers can be neurotoxic at high concentrations, some evidence suggests that (R)-(+)-bupivacaine may have a slightly higher potential for central nervous system (CNS) toxicity.[2] However, the difference in neurotoxicity is generally considered less pronounced than the difference in cardiotoxicity.[17]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters for (R)-(+)-bupivacaine and S-(-)-bupivacaine.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | (R)-(+)-Bupivacaine | S-(-)-Bupivacaine | Reference(s) |

|---|---|---|---|

| Plasma Protein Binding | Lower | Higher | [11][12] |

| Free Fraction (%) | 6.6 ± 3.0 | 4.5 ± 2.1 | [12] |

| Volume of Distribution (Vss, L) | 84 ± 29 | 54 ± 20 | [12] |

| Plasma Clearance (unbound, L/min) | 7.26 ± 3.60 | 8.71 ± 4.27 | [12] |

| Terminal Half-life (min) | 210 ± 95 | 157 ± 77 |[12] |

Table 2: Comparative Cardiotoxicity

| Parameter | (R)-(+)-Bupivacaine | S-(-)-Bupivacaine | Reference(s) |

|---|---|---|---|

| Relative Cardiotoxicity Potency (vs. Ropivacaine) | ~2.1 | ~1.2-1.4 | [14] |

| Sodium Channel Block (Inactivated State) | More Potent | Less Potent | [14][16] |

| Lethal Dose (in swine, mmol) | 0.015 (median) | 0.028 (median) |[14] |

Experimental Protocols

Assessment of Cardiotoxicity in an Isolated Heart Model (Langendorff Preparation)

This protocol is designed to assess the direct cardiac effects of bupivacaine enantiomers.

1. Animal Model: Male guinea pigs are commonly used. 2. Heart Isolation:

- Animals are heparinized and anesthetized.

- The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

- The aorta is cannulated for retrograde perfusion. 3. Perfusion:

- The heart is perfused with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C). 4. Electrophysiological Measurements:

- Bipolar electrodes are placed on the atrium and ventricle to measure heart rate and atrioventricular conduction time.

- A pressure transducer is placed in the left ventricle to measure left ventricular pressure. 5. Drug Administration:

- After a stabilization period, increasing concentrations of (R)-(+)-bupivacaine and S-(-)-bupivacaine are added to the perfusate. 6. Data Analysis:

- Changes in heart rate, atrioventricular conduction time, and left ventricular pressure are recorded and compared between the two enantiomers.

Assessment of Nerve Block Potency and Duration (Rat Sciatic Nerve Block Model)

This in vivo model assesses the sensory and motor blockade characteristics of the enantiomers.

1. Animal Model: Adult male Sprague-Dawley rats are typically used.[12] 2. Nerve Block Procedure:

- Animals are anesthetized.

- A needle connected to a nerve stimulator is inserted near the sciatic notch.

- Correct needle placement is confirmed by a motor response at a low current (e.g., 0.2 mA).[12]

- A fixed volume of the test solution ((R)-(+)- or S-(-)-bupivacaine at various concentrations) is injected. 3. Assessment of Sensory Block:

- The paw withdrawal latency to a noxious thermal stimulus (e.g., radiant heat) is measured at set time intervals.[12] An increase in latency indicates a sensory block. 4. Assessment of Motor Block:

- Motor function is assessed by measuring hindpaw grip strength with a dynamometer or by the extensor postural thrust test.[10] A decrease in strength or thrust indicates a motor block. 5. Data Analysis:

- The onset, duration, and intensity of sensory and motor block are determined for each enantiomer and concentration. Dose-response curves can be generated to compare potency.

Voltage Clamp Assay for Sodium Channel Blockade

This in vitro electrophysiological technique directly measures the effect of the enantiomers on sodium channels.

1. Cell Preparation:

- Isolated guinea pig ventricular myocytes or cell lines expressing specific sodium channel isoforms (e.g., Nav1.5) are used.[14] 2. Electrophysiological Recording:

- The whole-cell patch-clamp technique is employed.

- Cells are held at a specific holding potential (e.g., -140 mV) to ensure channels are in a rested state. 3. Voltage Protocols:

- Specific voltage clamp protocols are applied to assess the block of sodium channels in different states (rested, open, inactivated).[14]

- Tonic Block: Measured by the reduction in sodium current during the first pulse after a long resting period.

- Use-Dependent Block: Assessed by applying trains of depolarizing pulses at different frequencies.

- Inactivated State Block: Determined by measuring the shift in the voltage-dependence of sodium channel availability. 4. Drug Application:

- (R)-(+)- and S-(-)-bupivacaine are perfused onto the cell at known concentrations. 5. Data Analysis:

- The reduction in sodium current and changes in channel gating properties are quantified to determine the potency and kinetics of channel blockade for each enantiomer.

Visualizations

Signaling Pathways and Workflows

Caption: Differential affinity of bupivacaine enantiomers for the inactivated state of cardiac sodium channels.

Caption: Workflow for in vivo assessment of nerve block characteristics.

Conclusion

The pharmacological profiles of (R)-(+)-bupivacaine and S-(-)-bupivacaine are distinctly different, with the most critical divergence being the significantly lower cardiotoxicity of the S-enantiomer. This difference is primarily attributed to the stereoselective interaction with cardiac sodium channels. While their anesthetic potencies are broadly similar in clinical practice, the improved safety profile of S-(-)-bupivacaine (levobupivacaine) has established it as a valuable alternative to the racemic mixture, particularly in clinical situations where the risk of systemic toxicity is elevated. This guide provides the foundational technical information for researchers and clinicians to understand and further investigate the nuanced pharmacology of these important local anesthetics.

References

- 1. Cardiac toxicity of local anesthetics in the intact isolated heart model: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extradural S(-)-bupivacaine: comparison with racemic RS-bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid Induced Loss of Local Anesthetic Potency in the Rat Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative efficacy and pharmacokinetics of racemic bupivacaine and S-bupivacaine in third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Chiral Local Anesthetics

Introduction

The development of local anesthetics has been a cornerstone of modern medicine, enabling a wide range of surgical and therapeutic procedures. A pivotal advancement in this field has been the recognition and application of stereochemistry, leading to the development of chiral local anesthetics. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for a drug's efficacy and, most critically, its safety profile. This guide provides an in-depth technical overview of the discovery, development, and methodologies employed in the creation of chiral local anesthetics, with a focus on the widely used amino-amide class.

The transition from racemic mixtures—formulations containing a 50:50 mixture of two enantiomers—to single-enantiomer drugs was largely driven by severe adverse events associated with existing anesthetics. Racemic bupivacaine, for instance, was linked to significant cardiotoxicity, including ventricular arrhythmias and myocardial depression. Research revealed that this toxicity was stereoselective, with one enantiomer being significantly more toxic than the other. This discovery ushered in a new era of anesthetic development, prioritizing the isolation and clinical use of the less toxic, single-enantiomer alternatives like levobupivacaine and ropivacaine.

The Rationale for Chiral Separation: A Comparative Overview

The primary impetus for developing single-enantiomer local anesthetics was the differential toxicity observed between enantiomers. The (R)-(+)-enantiomer of bupivacaine was found to have a greater affinity for and a slower dissociation rate from cardiac sodium channels compared to its (S)-(-)-enantiomer, leading to a higher risk of cardiotoxicity. This led to the development of levobupivacaine, the pure (S)-(-)-enantiomer of bupivacaine, and ropivacaine, a pure (S)-(-)-enantiomer that is a homolog of bupivacaine and mepivacaine. These single-enantiomer drugs exhibit a significantly improved safety profile, particularly concerning cardiotoxicity, while retaining the desired anesthetic properties.

Mechanism of Action: Stereoselective Sodium Channel Blockade

Local anesthetics function by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane, which prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction. The amino-amide local anesthetics, including bupivacaine and its derivatives, interact with a specific receptor site within the pore of the sodium channel (specifically on the S6 segment of domain IV).

The stereoselective effects of these drugs arise from differences in how each enantiomer interacts with this binding site. The (R)-(+)-enantiomers generally exhibit a higher affinity and slower dissociation rate from the inactivated state of the sodium channel, particularly in cardiac tissue, which contributes to their increased cardiotoxicity.

Quantitative Comparison of Chiral Local Anesthetics

The development of single-enantiomer local anesthetics has resulted in drugs with comparable anesthetic potency to their racemic predecessors but with a significantly improved safety margin. The tables below summarize key quantitative data comparing racemic bupivacaine with levobupivacaine and ropivacaine.

Table 1: Comparative Potency and Duration of Action

| Compound | Relative Anesthetic Potency (vs. Bupivacaine) | Onset of Action | Duration of Action (Sensory Block) |

| Racemic Bupivacaine | 1.0 | Intermediate | Long |

| Levobupivacaine | 0.9 - 1.0 | Intermediate | Long |

| Ropivacaine | 0.6 - 0.8 | Intermediate | Long |

Table 2: Comparative Systemic Toxicity

| Compound | CNS Toxicity (Relative to Bupivacaine) | Cardiotoxicity (Relative to Bupivacaine) | Convulsive Dose (mg/kg) | Lethal Dose (LD50) (mg/kg) |

| Racemic Bupivacaine | 1.0 | 1.0 | ~4.0 | ~7.0 |

| Levobupivacaine | ~0.7 | ~0.7 | ~5.5 | ~9.5 |

| Ropivacaine | ~0.6 | ~0.6 | ~6.5 | ~11.0 |

Data are approximate and compiled from various preclinical and clinical studies for comparative purposes.

Drug Development Workflow

The development of a chiral local anesthetic follows a rigorous pathway from initial synthesis and separation to extensive preclinical and clinical evaluation. The primary goal is to demonstrate a favorable risk-benefit ratio compared to existing treatments.

In Vitro Sodium Channel Affinity of (R)-(+)-Bupivacaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro sodium channel affinity of (R)-(+)-Bupivacaine, the dextrorotatory enantiomer of bupivacaine. A potent local anesthetic, (R)-(+)-bupivacaine's primary mechanism of action is the blockade of voltage-gated sodium channels, which is fundamental to its anesthetic and potential cardiotoxic effects.[1] This document collates quantitative affinity data, details common experimental protocols, and presents visual representations of the underlying molecular interactions and experimental procedures.

Quantitative Affinity Data

The affinity of (R)-(+)-Bupivacaine for sodium channels is state-dependent, exhibiting different potencies for channels in the resting, open, and inactivated states. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Affinity of Bupivacaine Enantiomers for Cardiac Sodium Channels (Nav1.5)

| Enantiomer | Channel State | Preparation | Apparent Affinity (Kd) / IC50 | Reference |

| (R)-(+)-Bupivacaine | Inactivated | Guinea Pig Ventricular Myocytes | 2.9 µmol/L (Kd) | [2][3] |

| (S)-(-)-Bupivacaine | Inactivated | Guinea Pig Ventricular Myocytes | 4.8 µmol/L (Kd) | [2][3] |

| (R)-(+)-Bupivacaine | Activated/Open | Guinea Pig Ventricular Myocytes | 3.3 µmol/L (Kd) | [2][3] |

| (S)-(-)-Bupivacaine | Activated/Open | Guinea Pig Ventricular Myocytes | 4.3 µmol/L (Kd) | [2][3] |

| Racemic Bupivacaine | Inactivated | Human SCN5A in HEK-293 Cells | 2.18 ± 0.16 µM (IC50) | [4][5] |

| Racemic Bupivacaine | Open | Human SCN5A in HEK-293 Cells | 69.5 ± 8.2 µM (IC50) | [4][5] |

| Racemic Bupivacaine | Resting | ND7/23 Neuroblastoma Cells | 178 ± 8 µM (IC50) | [6] |

Table 2: Affinity of Bupivacaine Enantiomers for Neuronal Sodium Channels

| Enantiomer | Channel State | Preparation | IC50 | Reference |

| (R)-(+)-Bupivacaine | Tonic Block | Amphibian Peripheral Nerve Fibers | 29 ± 3 µM | [7] |

| (S)-(-)-Bupivacaine | Tonic Block | Amphibian Peripheral Nerve Fibers | 44 ± 3 µM | [7] |

Experimental Protocols

The determination of in vitro sodium channel affinity for (R)-(+)-Bupivacaine predominantly relies on electrophysiological techniques, particularly the patch-clamp method in its whole-cell configuration.

Whole-Cell Voltage Clamp Electrophysiology

This is the gold-standard technique for characterizing the interaction of drugs with voltage-gated ion channels.

Objective: To measure the inhibitory effect of (R)-(+)-Bupivacaine on sodium currents (INa) in isolated cells expressing sodium channels.

Typical Cell Preparations:

-

Primary Cardiomyocytes: Isolated from guinea pigs or rats to study cardiac sodium channels in their native environment.[2][8]

-

HEK-293 Cells: Human embryonic kidney cells stably transfected to express a specific sodium channel subtype (e.g., SCN5A, the gene encoding Nav1.5).[4][5]

-

Neuroblastoma Cells (e.g., ND7/23): Used to investigate effects on neuronal sodium channels.[6]

-

Xenopus Oocytes: Injected with cRNA encoding the desired sodium channel subtype.[9]

General Procedure:

-

Cell Culture and Preparation: Cells are cultured under standard conditions. For primary cells, enzymatic dissociation is performed to obtain single cells.

-

Patch-Clamp Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and pressed against the cell membrane.

-

Suction is applied to form a high-resistance "giga-seal" between the pipette and the membrane.

-

A stronger suction pulse ruptures the cell membrane within the pipette tip, establishing the whole-cell configuration, which allows for control of the intracellular environment and measurement of the total current across the entire cell membrane.

-

-

Voltage Protocols: A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents. Specific voltage protocols are applied to elicit sodium currents and to study the drug's effect on different channel states:

-

Tonic Block (Resting State): The membrane is held at a negative potential (e.g., -140 mV) where most channels are in the resting state. Short depolarizing pulses are applied to elicit INa in the presence and absence of the drug.

-

Use-Dependent Block (Open/Inactivated States): A train of depolarizing pulses at a certain frequency (e.g., 2.5 Hz) is applied to assess the cumulative block of channels that open and inactivate during the train.

-

Inactivated-State Block: The membrane is held at various depolarized potentials to induce inactivation, followed by a test pulse to measure the available INa.

-

-

Drug Application: (R)-(+)-Bupivacaine is dissolved in the external solution and perfused onto the cell using a multi-barrel perfusion system.

-

Data Analysis: The peak INa amplitude is measured before and after drug application. Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC50 value. Apparent affinity (Kd) can be derived from kinetic models of channel block.

Batrachotoxin (BTX) Binding Assay

This is an indirect biochemical method to assess the binding of local anesthetics to the sodium channel.

Objective: To determine the affinity of (R)-(+)-Bupivacaine for the local anesthetic binding site by measuring its ability to displace the binding of a radiolabeled ligand, [³H]-batrachotoxin.

General Procedure:

-

Membrane Preparation: Synaptosomes are prepared from rat brain tissue.

-

Binding Reaction: The membrane preparation is incubated with [³H]-batrachotoxin and varying concentrations of (R)-(+)-Bupivacaine.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of (R)-(+)-Bupivacaine that inhibits 50% of the specific [³H]-batrachotoxin binding (IC50) is determined.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(+)-Bupivacaine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (R)-(+)-Bupivacaine hydrochloride, a long-acting local anesthetic. It covers fundamental chemical identifiers, physicochemical properties, synthesis, and analytical methodologies. The guide also delves into the compound's mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. Detailed experimental protocols and illustrative diagrams are included to support research and development activities.

Chemical Identity and Properties

(R)-(+)-Bupivacaine is the dextrorotatory enantiomer of bupivacaine, a potent amide-type local anesthetic. The hydrochloride salt is the commonly used pharmaceutical form.

| Identifier | Value | Reference |

| CAS Number | 27262-46-0 | [1][2][3] |

| IUPAC Name | (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | [3] |

| Molecular Formula | C₁₈H₂₉ClN₂O | [3] |

| Molecular Weight | 324.9 g/mol | [2][3][4] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White crystalline powder | [5] |

| Melting Point | 255-256 °C | [6] |

| pKa | ~8.1 | [6] |

| Solubility | Soluble in water (50 mg/mL with heating), ethanol. Precipitates in basic solutions. | [6] |

| LogP | 3.6 | [7] |

Synthesis

The synthesis of enantiomerically pure bupivacaine, such as the (R)-(+)-enantiomer, is a critical process in its pharmaceutical development. Generally, the synthesis involves several key steps, often starting from a chiral precursor or employing a chiral resolution step. A general synthetic approach for a specific enantiomer, such as levobupivacaine ((S)-enantiomer), has been described and can be adapted. One common route involves the amidation of a chiral piperidine carboxylic acid derivative with 2,6-dimethylaniline, followed by N-alkylation.[8][9][10]

A representative synthetic workflow is outlined below:

Figure 1: Generalized synthetic workflow for this compound.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.[5][11][12][13][14][15][16][17]

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is a standard for the analysis of bupivacaine.[5][11][12][13]

Experimental Protocol: RP-HPLC for Bupivacaine Hydrochloride

-

Chromatographic System:

-

Standard and Sample Preparation:

-

Stock Solution: Prepare a stock solution of Bupivacaine hydrochloride (e.g., 2.0 mg/mL) by dissolving the appropriate amount in the mobile phase (diluent).[13]

-

Working Solutions: Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.

-

Sample Preparation (for injection formulation): Dilute the bupivacaine injection formulation with the diluent to a final concentration within the calibration range (e.g., 2.0 mg/mL).[13]

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of bupivacaine in the sample by comparing its peak area to the calibration curve.

-

Analysis in Biological Samples

The determination of bupivacaine and its metabolites in biological fluids like plasma or urine often requires a sample extraction step prior to chromatographic analysis to remove interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose.[14][16]

Figure 2: Workflow for the analysis of bupivacaine in biological samples.

Mechanism of Action

The primary mechanism of action of bupivacaine is the blockade of voltage-gated sodium channels on the neuronal membrane.[1][3][18][19] By binding to the intracellular portion of these channels, bupivacaine inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials.[1][3][18] This blockade prevents nerve depolarization and leads to a reversible loss of sensation.[1][2][18]

Figure 3: Signaling pathway of bupivacaine's anesthetic action.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

-

Absorption: The rate of systemic absorption depends on the dose, concentration, route of administration, and vascularity of the injection site.[20] Peak blood levels are typically reached within 30 to 45 minutes after administration for peripheral nerve blocks.[20]

-

Distribution: Bupivacaine is highly protein-bound in the plasma (~95%).[1] It is distributed to all body tissues, with higher concentrations in well-perfused organs like the liver, lungs, heart, and brain.[21]

-

Metabolism: Bupivacaine is primarily metabolized in the liver, mainly by cytochrome P450 3A4, to its major metabolite, 2,6-pipecoloxylidine.[1]

-

Excretion: Only a small percentage (around 6%) of bupivacaine is excreted unchanged in the urine.[1][21] The elimination half-life in adults is approximately 2.7 hours.[20]

Pharmacodynamics

-

Onset of Action: The onset of anesthesia typically occurs within 15 minutes.[2]

-

Duration of Action: Bupivacaine is known for its long duration of action, which can range from 2 to 8 hours, depending on the dose and site of administration.[2] The order of nerve function loss is typically pain, temperature, touch, proprioception, and then skeletal muscle tone.[1]

Toxicology

The primary toxicities of bupivacaine involve the central nervous system (CNS) and the cardiovascular system, and are generally related to excessive plasma concentrations.[22]

-

CNS Toxicity: Initial symptoms can include neuronal excitation (e.g., restlessness, tremors) followed by depression, potentially leading to convulsions and respiratory arrest.[2][21]

-

Cardiotoxicity: Bupivacaine is noted for its potential cardiotoxicity, which can manifest as myocardial depression, arrhythmias, and in severe cases, cardiac arrest.[19][23] The (R)-(+)-enantiomer has been shown to have significant cardiac toxicity.[9]

-

Apoptosis: Studies have indicated that bupivacaine can induce apoptosis in certain cell types. This process may involve the transcriptional regulation of several apoptosis-related genes, including the upregulation of HSP70, c-jun, and c-fos, and the downregulation of c-myc and PARP.[24]

Figure 4: Simplified signaling pathway of bupivacaine-induced apoptosis.

Conclusion

This compound is a well-characterized local anesthetic with a long history of clinical use. A thorough understanding of its chemical properties, synthesis, analytical methods, and biological activities is crucial for its safe and effective application in research and drug development. This guide provides a foundational resource for professionals working with this important compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bupivacaine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 4. Bupivacaine Hydrochloride | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents [patents.google.com]

- 9. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. arlok.com [arlok.com]

- 12. Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. jocpr.com [jocpr.com]

- 14. Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]

- 18. Bupivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 19. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. pfizermedical.com [pfizermedical.com]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. csahq.org [csahq.org]

- 24. Biochemical and microarray analyses of bupivacaine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Bupivacaine Enantiomers: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Introduction

Bupivacaine, a potent, long-acting amide local anesthetic, is widely used for surgical anesthesia and postoperative pain management.[1] It exists as a racemic mixture of two enantiomers: the S(-)-enantiomer (levobupivacaine) and the R(+)-enantiomer (dextrobupivacaine).[2] However, the clinical use of racemic bupivacaine has been associated with significant cardiotoxicity and neurotoxicity, particularly upon accidental intravascular injection.[1] This has driven the development and investigation of its single-enantiomer formulations, primarily levobupivacaine, which has been shown to possess a wider safety margin.[1][3] This technical guide provides an in-depth overview of the core methodologies and data from the initial toxicity screening of bupivacaine enantiomers, intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Toxicity

The initial screening of bupivacaine enantiomers involves comparing their toxic profiles against the racemic mixture and often against another long-acting local anesthetic, ropivacaine. Quantitative data from in vivo, in vitro, and human volunteer studies are crucial for establishing a comparative safety profile.

Table 1: Comparative Systemic Toxicity in Animal Models

This table summarizes the doses required to elicit specific toxic endpoints in various animal models. Levobupivacaine consistently demonstrates a higher dose requirement for severe toxic events compared to racemic bupivacaine.[3]

| Local Anesthetic | Animal Model | Toxic Endpoint | Mean Cumulative Dose (mg/kg) | Citation |

| Racemic Bupivacaine | Anesthetized Rat | Seizures | 5.2 | [4] |

| Anesthetized Rat | Arrhythmia | 12.4 | [4] | |

| Anesthetized Rat | Asystole | 24.0 | [4] | |

| Nonpregnant Ewe | Convulsions | 5.5 | [5] | |

| Nonpregnant Ewe | Circulatory Collapse | 11.5 | [5] | |

| Anesthetized Swine | Lethal Dose | 0.015 mmol (median) | [6] | |

| Levobupivacaine | Nonpregnant Ewe | Convulsions | 7.1 | [5] |

| Nonpregnant Ewe | Circulatory Collapse | 13.9 | [5] | |

| Anesthetized Swine | Lethal Dose | 0.028 mmol (median) | [6] | |

| Ropivacaine | Nonpregnant Ewe | Convulsions | 9.9 | [5] |

| Nonpregnant Ewe | Circulatory Collapse | 20.3 | [5] | |

| Anesthetized Swine | Lethal Dose | 0.032 mmol (median) | [6] |

Table 2: In Vitro Effects on Cardiac Ion Channels and Mitochondria

In vitro assays help elucidate the mechanisms of toxicity. The R(+)-enantiomer generally shows a higher potency for blocking cardiac sodium and potassium channels, contributing to its greater cardiotoxicity.[7][8] However, no significant stereospecific effects have been observed on mitochondrial bioenergetics.[9]

| Local Anesthetic | Preparation | Endpoint | Observation | Citation |

| R(+)-Bupivacaine | Isolated Rat Heart | PR Interval Increase | 80% at 10 µM | [7] |

| Isolated Rat Heart | QRS Duration Increase | 370% at 10 µM | [7] | |

| Isolated Rat Heart Myocytes | L-type Ca2+ Channel Inhibition | 40.2% reduction at 10 µM | [7] | |

| Rat Heart Mitochondria | Complex I Inhibition (IC50) | 3.3 mM | [9] | |

| S(-)-Bupivacaine (Levobupivacaine) | Isolated Rat Heart | PR Interval Increase | 25% at 10 µM | [7] |

| Isolated Rat Heart | QRS Duration Increase | 200% at 10 µM | [7] | |

| Isolated Rat Heart Myocytes | L-type Ca2+ Channel Inhibition | 51.4% reduction at 10 µM | [7] | |

| Rat Heart Mitochondria | Complex I Inhibition (IC50) | 2.8 mM | [9] |

Table 3: Human Volunteer Systemic Toxicity Data

Studies in healthy volunteers receiving intravenous infusions provide critical data on the central nervous system (CNS) and cardiac effects at sub-toxic doses. Levobupivacaine generally produces less significant hemodynamic changes compared to racemic bupivacaine at the onset of CNS symptoms.[10]

| Local Anesthetic | Mean Dose Administered (mg) | Max. Plasma Concentration (µg/ml) | Change in Stroke Index (ml/m²) | Onset of CNS Symptoms (Venous Conc. µg/mL) | Citation |

| Racemic Bupivacaine | 47.9 | 2.25 | -11.86 | 2.25 | [10][11] |

| Levobupivacaine | 56.1 | 2.62 | -5.14 | 2.62 | [10][11] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of toxicity.

Protocol 1: In Vivo Systemic Toxicity Assessment in a Sheep Model

This protocol is adapted from studies determining the systemic toxicity of local anesthetics via continuous intravenous infusion.[5]

-

Animal Preparation: Chronically prepared, non-pregnant ewes are used. Catheters are surgically implanted into a femoral artery and vein for blood pressure monitoring, blood sampling, and drug infusion.

-

Randomization and Blinding: Animals are randomized to receive either racemic bupivacaine, levobupivacaine, or ropivacaine in a blinded fashion.

-

Drug Administration: The local anesthetic solution (e.g., 0.52% bupivacaine) is infused intravenously at a constant rate (e.g., 0.1 ml/kg/min) until circulatory collapse occurs.

-

Physiological Monitoring: Continuously monitor the electrocardiogram (ECG), arterial blood pressure, and observe for signs of CNS toxicity (e.g., convulsions).

-

Blood Sampling: Arterial blood samples are collected before the infusion and at the onset of each major toxic manifestation (convulsions, hypotension, apnea, circulatory collapse).

-

Data Analysis: The cumulative dose of the drug required to produce each toxic endpoint is calculated. Blood samples are analyzed for total and free serum drug concentrations.

Protocol 2: In Vitro Cardiotoxicity Assessment using Langendorff Perfused Heart

This method allows for the assessment of direct drug effects on the heart, independent of systemic influences.[12]

-

Heart Excision: Guinea pigs are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

-

Parameter Measurement:

-

A fluid-filled balloon is inserted into the left ventricle to measure left ventricular pressure (LVP) and its first derivative (dP/dt).

-

Bipolar electrodes are placed on the atria and ventricles to record an electrocardiogram and measure heart rate and atrioventricular (AV) conduction time.

-

Coronary flow is measured by collecting the perfusate.

-

-

Drug Perfusion: After a stabilization period, hearts are perfused with increasing concentrations of the bupivacaine enantiomers (e.g., 0.5, 1.0, 5.0, and 10 µM).

-

Data Analysis: Changes in LVP, dP/dt, heart rate, AV conduction time, and coronary flow are recorded and compared between enantiomers.

Protocol 3: In Vitro Neurotoxicity Assessment using Neuronal Cell Culture

This protocol assesses the direct toxic effects of bupivacaine enantiomers on neuronal cells.[13][14]

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary dorsal root ganglion (DRG) neurons are cultured under standard conditions.

-

Drug Exposure: Cells are treated with various concentrations of bupivacaine enantiomers for a defined period (e.g., 24 hours).

-

Cell Viability Assay (MTT Assay):

-

After incubation, MTT reagent is added to the cells.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan is solubilized, and the absorbance is measured to quantify cell viability.

-

-

Cytotoxicity Assay (LDH Release): The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage and cytotoxicity.

-

Apoptosis Assay (TUNEL Staining): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis, in treated cells.

-

Data Analysis: Dose-response curves are generated to determine the IC50 for cell viability and compare the levels of cytotoxicity and apoptosis induced by each enantiomer.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Toxicity Screening

The following diagram illustrates a typical workflow for the initial toxicity screening of local anesthetic enantiomers, integrating both in vivo and in vitro approaches.

Signaling Pathway of Bupivacaine-Induced Cardiotoxicity

Bupivacaine's cardiotoxicity is primarily mediated by its effects on cardiac ion channels. The R(+)-enantiomer exhibits a higher affinity and slower dissociation from sodium channels, leading to more pronounced electrophysiological disturbances.[8]

Signaling Pathway of Bupivacaine-Induced Mitochondrial Toxicity

Local anesthetics, due to their lipophilicity, can interfere with mitochondrial function, contributing to cytotoxicity. This is particularly relevant in tissues with high metabolic activity, such as muscle and neurons.[9][15]

References

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]